BW 348U87

Beschreibung

Eigenschaften

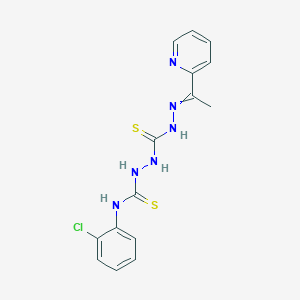

IUPAC Name |

1-(2-chlorophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKOELWSMRYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127142-14-7 |

Source

|

| Record name | Compound 348U87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW-348U87 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90OV2WY8JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BW 348U87

Introduction

BW 348U87, also known as BW B70C, is a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme. As a member of the N-hydroxyurea class of compounds, its primary mechanism of action is the targeted disruption of the synthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] Leukotrienes play a significant role in the pathophysiology of a range of inflammatory diseases, including asthma and allergic rhinitis.[1][2] This document provides a detailed overview of the molecular mechanism, quantitative inhibitory data, and relevant experimental protocols for this compound.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

The primary molecular target of this compound is the enzyme 5-lipoxygenase. This enzyme is a critical component in the metabolic cascade that converts arachidonic acid into various leukotrienes.[1][3] The leukotriene family is broadly divided into two classes with distinct biological functions: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] LTB4 is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes are potent bronchoconstrictors and increase vascular permeability.[4][5]

This compound functions as an iron-chelating, redox-type inhibitor of 5-lipoxygenase.[1] The catalytic activity of 5-lipoxygenase is dependent on a non-heme iron atom within its active site. This compound, through its N-hydroxyurea functional group, chelates this iron atom, thereby inactivating the enzyme and preventing the initial step in leukotriene biosynthesis: the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1] By inhibiting 5-lipoxygenase, this compound effectively halts the production of all downstream leukotrienes, including both LTB4 and the cysteinyl leukotrienes.[1]

Signaling Pathway: Leukotriene Synthesis and Inhibition by this compound

Quantitative Data: In Vitro Inhibitory Potency

The inhibitory activity of this compound has been quantified against its primary target, 5-lipoxygenase, as well as other related enzymes to assess its selectivity.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound (BW B70C) | 5-Lipoxygenase | ~ 0.2 µM | [1] |

| This compound (BW B70C) | 15-Lipoxygenase (rabbit reticulocyte) | ~ 30 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

1. In Vitro Assay for 5-Lipoxygenase Inhibition in Human Polymorphonuclear Leukocytes (PMNs)

This protocol is adapted from methodologies used to assess the inhibition of the 5-lipoxygenase pathway in human neutrophils.[6]

Objective: To determine the IC50 value of this compound for the inhibition of LTB4 and 5-HETE synthesis in human PMNs.

Materials:

-

Ficoll-Paque for PMN isolation

-

Hanks' Balanced Salt Solution (HBSS)

-

[1-¹⁴C]arachidonic acid

-

Calcium ionophore A23187

-

This compound

-

Ethyl acetate for extraction

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter or autoradiography equipment

Methodology:

-

Isolation of Human PMNs: Isolate PMNs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Radiolabeling of PMNs: Resuspend the purified PMNs in HBSS and incubate with [1-¹⁴C]arachidonic acid to allow for its incorporation into cellular phospholipids until a steady state is achieved (approximately 5 hours).

-

Pre-incubation with Inhibitor: Wash the radiolabeled PMNs to remove excess unincorporated arachidonic acid. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 15-30 minutes) at 37°C.

-

Cellular Activation: Initiate the synthesis of leukotrienes by adding the calcium ionophore A23187 to the cell suspension. This stimulates the release of the incorporated [1-¹⁴C]arachidonic acid and its subsequent metabolism by 5-lipoxygenase.

-

Extraction of Eicosanoids: After a defined incubation period (e.g., 5-10 minutes), terminate the reaction by acidifying the medium and adding a solvent like ethyl acetate to extract the lipid mediators.

-

Separation and Quantification: Concentrate the extracted lipids and spot them onto a TLC plate. Develop the chromatogram using an appropriate solvent system to separate the different eicosanoids (e.g., LTB4, 5-HETE, and un-metabolized arachidonic acid).

-

Data Analysis: Quantify the amount of radiolabeled LTB4 and 5-HETE in each lane using autoradiography followed by densitometry, or by scraping the corresponding bands from the TLC plate and measuring the radioactivity with a scintillation counter.

-

IC50 Determination: Plot the percentage of inhibition of LTB4 and 5-HETE synthesis against the concentration of this compound. The IC50 value is the concentration of the compound that produces 50% inhibition.

Workflow: In Vitro 5-LO Inhibition Assay

This compound is a potent and selective inhibitor of 5-lipoxygenase, acting through an iron-chelating mechanism at the enzyme's active site. By blocking the synthesis of both LTB4 and the cysteinyl leukotrienes, it demonstrates significant potential in modulating inflammatory responses. The quantitative data underscores its high potency for 5-lipoxygenase. The described experimental protocol provides a robust framework for assessing the in vitro efficacy of this and similar compounds, which is a critical step in the drug development process for novel anti-inflammatory agents.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cysteinyl Leukotrienes in Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role of leukotriene B(4) in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of BW 348U87?

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

BW 348U87 is a potent, non-peptidic inhibitor of ribonucleotide reductase. Its systematic chemical name is 2-[1-(2-chlorophenyl)methylidene]-N-[2-(aminocarbothioyl)hydrazinyl]hydrazinecarbothioamide.

| Identifier | Value |

| IUPAC Name | 2-[1-(2-chlorophenyl)methylidene]-N-[2-(aminocarbothioyl)hydrazinyl]hydrazinecarbothioamide |

| CAS Number | 127142-14-7 |

| Molecular Formula | C15H15ClN6S2 |

| Molecular Weight | 378.9 g/mol |

| SMILES | S=C(NN=C(C1=NC=CC=C1)C)NNC(=S)NC2=CC=CC=C2Cl |

Mechanism of Action

This compound functions as a ribonucleotide reductase inhibitor. Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting this enzyme, this compound effectively depletes the pool of deoxyribonucleoside triphosphates (dNTPs) necessary for DNA replication. This disruption of DNA synthesis leads to the arrest of cell proliferation. This mechanism of action makes it a compound of interest for antiviral and anticancer research.

Experimental Data

Published research on this compound has demonstrated its potential as a potentiator of antiviral agents. The following table summarizes key in vivo efficacy data from a study evaluating its effect in combination with Acyclovir on herpes simplex virus (HSV) infections.

| Experimental Model | Treatment Group | Mean Lesion Score (Day 5) | % Inhibition of Lesion Development |

| HSV-1 infected athymic nude mice | Vehicle Control | 3.8 | - |

| Acyclovir (10 mg/kg) | 2.5 | 34% | |

| This compound (10 mg/kg) | 3.2 | 16% | |

| Acyclovir (10 mg/kg) + this compound (10 mg/kg) | 1.2 | 68% |

Experimental Protocols

In Vivo HSV-1 Efficacy Model

A detailed methodology for assessing the in vivo efficacy of this compound in combination with Acyclovir against HSV-1 infection in an athymic nude mouse model is as follows:

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Virus Inoculation: Mice are lightly scratched on the dorsal flank, and a 20 µL suspension of HSV-1 (strain E-377) containing 1 x 10^6 plaque-forming units (PFU) is applied to the scarified area.

-

Compound Administration:

-

This compound is prepared in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.

-

Acyclovir is dissolved in sterile water.

-

Treatments are administered orally (p.o.) twice daily (b.i.d.) for five consecutive days, starting 24 hours post-infection.

-

-

Efficacy Assessment:

-

Lesion development is scored daily for 10 days using the following scale:

-

0 = No lesion

-

1 = Few vesicles

-

2 = Multiple vesicles

-

3 = Ulceration

-

4 = Severe ulceration with zosteriform spread

-

-

The mean lesion score for each treatment group is calculated.

-

The percentage inhibition of lesion development is determined by comparing the mean lesion scores of the treated groups to the vehicle control group.

-

Ribonucleotide Reductase Inhibition Assay (General Protocol)

While a specific protocol for this compound is not publicly available, a general method for assessing the inhibition of ribonucleotide reductase is as follows:

-

Enzyme Preparation: Partially purified ribonucleotide reductase is obtained from a suitable source (e.g., calf thymus, HeLa cells).

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme, a ribonucleoside diphosphate substrate (e.g., CDP, ADP), a cofactor (e.g., ATP), a reducing agent (e.g., dithiothreitol), and a buffer system to maintain pH.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination and Analysis: The reaction is stopped, and the amount of deoxyribonucleotide product formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The primary cellular impact of this compound is the inhibition of ribonucleotide reductase, which directly affects the DNA synthesis pathway. The logical workflow for evaluating a ribonucleotide reductase inhibitor like this compound is depicted below.

Caption: Experimental workflow for the evaluation of this compound.

The signaling pathway directly impacted by this compound is the de novo synthesis of deoxyribonucleotides. The diagram below illustrates this pathway and the point of inhibition.

Caption: Inhibition of the de novo DNA synthesis pathway by this compound.

The Rise and Fall of a Synergistic Antiviral: A Technical History of BW 348U87

Research Triangle Park, NC - In the late 1980s and early 1990s, a promising antiviral candidate, BW 348U87, emerged from the laboratories of Burroughs Wellcome Co. This potent inactivator of herpes simplex virus (HSV) ribonucleotide reductase showed significant promise in potentiating the activity of the cornerstone antiviral drug, acyclovir. This in-depth guide chronicles the discovery, development, and eventual discontinuation of this compound, offering a technical overview for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

This compound, chemically identified as 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, was synthesized as part of a series of 2-acetylpyridine thiocarbonohydrazones with the goal of developing potent and selective inhibitors of HSV ribonucleotide reductase. The synthesis, a multi-step process, is outlined below.

Synthetic Pathway of 2-Acetylpyridine Thiocarbonohydrazones

The core of the discovery lay in the strategic chemical modifications to enhance potency and selectivity for the viral enzyme over its human counterpart. Researchers at Burroughs Wellcome systematically synthesized and evaluated a series of these compounds, leading to the identification of this compound as a particularly promising candidate.

Mechanism of Action: A Synergistic Approach

This compound's primary mechanism of action is the irreversible inactivation of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. HSV encodes its own ribonucleotide reductase, which is distinct from the host cell's enzyme, providing a specific target for antiviral therapy.

By inhibiting the viral ribonucleotide reductase, this compound depletes the pool of deoxyribonucleotides available for viral DNA replication. This action is synergistic with acyclovir, which, once phosphorylated by the viral thymidine kinase, acts as a chain terminator during DNA synthesis. The combination of reduced DNA building blocks and chain termination proved to be a powerful antiviral strategy, particularly against acyclovir-resistant HSV strains.

Signaling Pathway of HSV DNA Replication Inhibition

Preclinical Development and Efficacy

Extensive preclinical studies were conducted to evaluate the efficacy and safety of this compound, both alone and in combination with acyclovir.

In Vitro Studies

In Vivo Animal Studies

In vivo studies in murine models of cutaneous HSV-1 infection demonstrated the potentiation of acyclovir's antiviral activity by this compound. The combination therapy was effective against both wild-type and acyclovir-resistant strains of HSV.

| Study Model | Treatment Group | Observed Outcome |

| Murine Cutaneous HSV-1 | Acyclovir alone | Moderate reduction in lesion scores |

| This compound alone | Minimal antiviral effect | |

| Acyclovir + this compound | Significant reduction in lesion scores and improved healing |

Table 1: Summary of In Vivo Efficacy Data

Toxicology Studies

Initial toxicological assessments were crucial. While a related compound had shown hematological toxicity at high oral doses in rats, this compound was found to have a more favorable safety profile in this regard, making it a more promising candidate for further development.

Clinical Investigation and Discontinuation

The promising preclinical data led to the initiation of a pilot clinical study. A topical formulation containing 3% this compound and 5% acyclovir was evaluated in a small cohort of ten HIV-infected patients with acyclovir-resistant anogenital HSV infections.

The lack of clinical efficacy in this challenging patient population, coupled with the complexities of developing a combination therapy, likely contributed to the decision by Burroughs Wellcome to discontinue the development of this compound.

Experimental Protocols

Synthesis of 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone (this compound)

The general procedure for the synthesis of the 2-acetylpyridine thiocarbonohydrazone series involved a two-step process:

-

Condensation: 2-Acetylpyridine is condensed with thiocarbonohydrazide.

-

Treatment: The resulting intermediate is then treated with an appropriate isothiocyanate, in the case of this compound, 2-chlorophenyl isothiocyanate.

Detailed reaction conditions, including solvents, temperatures, and purification methods, would be outlined in the original medicinal chemistry publications.

Ribonucleotide Reductase Inhibition Assay

The assay to determine the inactivation of HSV ribonucleotide reductase typically involves the following steps:

-

Enzyme Preparation: Purification of HSV-1 ribonucleotide reductase from infected cells.

-

Incubation: The purified enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).

-

Substrate Addition: A radiolabeled ribonucleotide substrate (e.g., [¹⁴C]CDP) is added.

-

Activity Measurement: The conversion of the radiolabeled ribonucleotide to a deoxyribonucleotide is measured over time, typically by HPLC or other chromatographic methods.

-

Data Analysis: The rate of inactivation is determined by analyzing the decrease in enzyme activity at different inhibitor concentrations and incubation times.

In Vivo Murine Model of Cutaneous HSV-1 Infection

A standard protocol for this type of study is as follows:

-

Animal Model: Hairless mice are typically used.

-

Infection: The flank skin of the mice is abraded, and a suspension of HSV-1 is applied.

-

Treatment: Topical application of the test compounds (e.g., acyclovir, this compound, or the combination) in a suitable vehicle is initiated at a specified time post-infection and continued for a defined period.

-

Evaluation: Lesion scores are recorded daily based on a predefined scale (e.g., 0 = no lesion, 4 = severe ulceration). Viral titers from skin samples may also be determined.

-

Endpoint: The primary endpoints are typically the mean lesion score over the course of the infection and the time to healing.

Hematological Toxicity Study in Rats

A general protocol for a sub-chronic oral toxicity study in rats to assess hematological parameters would include:

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Dosing: Daily oral administration of the test compound at multiple dose levels for a specified period (e.g., 28 days).

-

Blood Collection: Blood samples are collected at baseline and at the end of the study.

-

Hematological Analysis: A complete blood count (CBC) is performed to measure parameters such as red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, and platelet count.

-

Data Analysis: The hematological parameters of the treated groups are compared to a control group to identify any significant toxic effects.

Conclusion

The story of this compound is a compelling example of rational drug design and the challenges of translating promising preclinical findings into clinical success. While the synergistic approach of combining a ribonucleotide reductase inhibitor with a DNA polymerase inhibitor was scientifically sound and demonstrated efficacy in preclinical models, the compound ultimately failed to show significant benefit in a clinical setting for acyclovir-resistant HSV in a specific, highly immunocompromised patient population. The history of this compound serves as a valuable case study in the complexities of antiviral drug development.

Unveiling the Pharmacological Profile of BW 348U87: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 348U87 is a synthetic compound identified as a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a particular focus on its synergistic antiviral activity when combined with acyclovir against Herpes Simplex Virus (HSV). While clinical development of this specific compound appears limited, the principles of its mechanism of action remain highly relevant in the ongoing pursuit of novel antiviral and anticancer therapies.

Core Pharmacological Properties

Mechanism of Action

The primary pharmacological target of this compound is the enzyme ribonucleotide reductase. By inhibiting this enzyme, this compound disrupts the synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. This inhibition leads to an imbalance in the cellular dNTP pools, which can arrest cell proliferation and inhibit viral replication.

The synergistic antiviral effect of this compound with acyclovir is a key aspect of its pharmacological profile.[1] Acyclovir, a nucleoside analog, is first phosphorylated by viral thymidine kinase and then further by host cell kinases to its active triphosphate form, acyclovir triphosphate (ACV-TP). ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to chain termination and inhibition of viral replication.

This compound enhances the efficacy of acyclovir by depleting the intracellular pool of dGTP. With lower concentrations of the competing natural substrate, the probability of ACV-TP being incorporated by the viral DNA polymerase is significantly increased, leading to a more potent antiviral effect. This synergy is particularly relevant for acyclovir-resistant HSV strains that may have altered thymidine kinase or DNA polymerase.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the synergistic effects of this compound and acyclovir.

Quantitative Data

Table 1: In Vitro Enzyme Inhibition Data (Hypothetical)

| Parameter | Value | Target Enzyme | Assay Conditions |

| IC50 | Data not available | HSV-1 Ribonucleotide Reductase | e.g., Cell-free enzymatic assay |

| Ki | Data not available | HSV-1 Ribonucleotide Reductase | e.g., Michaelis-Menten kinetics |

| Mechanism | Likely competitive or non-competitive | HSV-1 Ribonucleotide Reductase | e.g., Lineweaver-Burk analysis |

Table 2: In Vitro Antiviral Activity (Hypothetical)

| Compound/Combination | IC50 (µM) vs. HSV-1 | IC50 (µM) vs. HSV-2 | Cell Line | Assay Type |

| This compound | Data not available | Data not available | Vero | Plaque Reduction |

| Acyclovir | Data not available | Data not available | Vero | Plaque Reduction |

| This compound + Acyclovir | Data not available | Data not available | Vero | Plaque Reduction |

Table 3: Pharmacokinetic Parameters (Hypothetical)

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) |

| Mouse | IV | Data not available | Data not available | Data not available | Data not available | N/A |

| Mouse | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed, step-by-step experimental protocols specifically used for this compound are not extensively documented in the accessible literature. However, based on the compound's known mechanism of action, the following are representative methodologies that would be employed to characterize its pharmacological properties.

Ribonucleotide Reductase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against ribonucleotide reductase.

Objective: To determine the IC50 value of this compound for the inhibition of HSV-1 ribonucleotide reductase.

Materials:

-

Purified recombinant HSV-1 ribonucleotide reductase

-

Substrate: [³H]-CDP (Cytidine 5'-diphosphate)

-

Effector: ATP (Adenosine 5'-triphosphate)

-

Reducing agent: Dithiothreitol (DTT)

-

Reaction buffer (e.g., HEPES buffer, pH 7.6, containing magnesium acetate)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Crotalus atrox venom (for conversion of dCDP to dCMP)

-

Dowex-1-borate columns

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, DTT, and purified ribonucleotide reductase.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (DMSO) should be included.

-

Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the [³H]-CDP substrate.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by boiling the samples.

-

Treat the samples with Crotalus atrox venom to convert the product, [³H]-dCDP, to [³H]-dCMP.

-

Separate the radiolabeled product ([³H]-dCMP) from the unreacted substrate ([³H]-CDP) using Dowex-1-borate columns.

-

Quantify the amount of [³H]-dCMP produced using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dNTP Pool Analysis (General Protocol)

This protocol outlines a general method for quantifying intracellular dNTP pools.

Objective: To measure the effect of this compound on dGTP levels in HSV-infected cells.

Materials:

-

HSV-infected cells (e.g., Vero cells)

-

This compound

-

Methanol for extraction

-

High-performance liquid chromatography (HPLC) system with an anion-exchange column

-

dNTP standards (dATP, dCTP, dGTP, dTTP)

Procedure:

-

Seed cells in culture plates and infect with HSV at a specified multiplicity of infection (MOI).

-

Treat the infected cells with various concentrations of this compound or a vehicle control.

-

After a desired incubation period, wash the cells with cold phosphate-buffered saline (PBS).

-

Extract the dNTPs by adding cold 60% methanol and scraping the cells.

-

Centrifuge the cell extracts to pellet the debris.

-

Dry the supernatant containing the dNTPs under vacuum.

-

Reconstitute the dried extract in a suitable buffer for HPLC analysis.

-

Separate and quantify the dNTPs using an HPLC system with an anion-exchange column, comparing the retention times and peak areas to known standards.

-

Express the dNTP pool sizes as pmol per 10⁶ cells.

Conclusion

This compound is a ribonucleotide reductase inhibitor with a clear and rational mechanism for synergistic antiviral activity with acyclovir. Its ability to potentiate the action of acyclovir by depleting the competing dGTP pool highlights a valuable strategy in antiviral drug development. While the clinical development of this compound itself appears to be limited, the foundational research into its pharmacological properties provides a strong basis for the continued exploration of ribonucleotide reductase inhibitors as therapeutic agents. Further research to obtain precise quantitative data on its enzyme inhibition and pharmacokinetic profile would be necessary for a complete understanding of its potential.

References

- 1. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential for combined therapy with 348U87, a ribonucleotide reductase inhibitor, and acyclovir as treatment for acyclovir-resistant herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

BW 348U87 as a selective xanthine oxidase inhibitor

An in-depth search for the compound "BW 348U87" as a selective xanthine oxidase inhibitor did not yield any specific scientific literature, clinical trial data, or public information corresponding to this identifier. It is possible that "this compound" may be an internal, unpublished compound designation, a misnomer, or a typographical error.

The search results did, however, provide extensive information on the broader class of xanthine oxidase inhibitors, their mechanism of action, and standardized experimental protocols for their evaluation. This report will therefore provide a comprehensive technical guide based on the general principles and methodologies applicable to the study of selective xanthine oxidase inhibitors, which would be relevant for a compound like "this compound" if it were to exist.

Core Concept: Xanthine Oxidase Inhibition

Xanthine oxidase is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] In conditions such as gout, hyperuricemia, and certain cardiovascular diseases, elevated levels of uric acid contribute to the pathology.[2][3] Xanthine oxidase inhibitors block this enzymatic activity, thereby reducing the production of uric acid.[1] These inhibitors can be classified based on their chemical structure (e.g., purine analogs like allopurinol or non-purine inhibitors like febuxostat) and their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[3][4]

Signaling Pathway of Purine Catabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the purine breakdown pathway and the point of intervention for xanthine oxidase inhibitors.

Caption: Purine catabolism and the inhibitory action of a xanthine oxidase inhibitor.

Experimental Protocols for Evaluating Xanthine Oxidase Inhibitors

The assessment of a potential xanthine oxidase inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Xanthine Oxidase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of xanthine oxidase.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture includes a phosphate buffer (e.g., 70 mM, pH 7.5), the test compound at various concentrations, and a solution of xanthine oxidase enzyme (e.g., 0.01 units/mL).[5]

-

Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[5][6]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, xanthine (e.g., 150 µM).[5]

-

Measurement: The rate of uric acid formation is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (typically 293 or 295 nm) over time.[7][8]

-

Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = (1 - B/A) x 100, where A is the enzyme activity without the inhibitor and B is the activity with the inhibitor.[5] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.[5]

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

In Vivo Hyperuricemia Model

Animal models are used to assess the in vivo efficacy of a xanthine oxidase inhibitor in reducing uric acid levels. A commonly used model is the potassium oxonate-induced hyperuricemia in mice or rats.[9]

Methodology:

-

Animal Acclimatization: Male Kunming mice (or another suitable strain) are acclimated for a period before the experiment.[9]

-

Induction of Hyperuricemia: Hyperuricemia is induced by administering potassium oxonate (an uricase inhibitor) and hypoxanthine (a substrate for xanthine oxidase).[9]

-

Drug Administration: The test compound (e.g., "this compound"), a vehicle control, and a positive control (e.g., allopurinol or febuxostat) are administered orally or via another appropriate route.[9]

-

Sample Collection: Blood samples are collected at specified time points after drug administration.[9]

-

Biochemical Analysis: Serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) are measured using commercially available assay kits.[9]

-

Xanthine Oxidase Activity in Liver: Liver tissue may be collected to measure xanthine oxidase activity.[9]

-

Data Analysis: The results are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test, is used to compare the different treatment groups.[9]

Caption: Workflow for in vivo evaluation of a xanthine oxidase inhibitor.

Quantitative Data Presentation

While no specific data exists for "this compound," the following tables illustrate how quantitative data for a novel xanthine oxidase inhibitor would be presented.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity

| Compound | IC50 (µM) | Inhibition Type |

| This compound | Data not available | Data not available |

| Allopurinol | Reference value | Competitive |

| Febuxostat | Reference value | Non-competitive |

Table 2: In Vivo Efficacy in a Mouse Model of Hyperuricemia

| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | % Reduction in Uric Acid |

| Vehicle Control | - | Value ± SEM | - |

| This compound | Dose 1 | Value ± SEM | Calculated value |

| This compound | Dose 2 | Value ± SEM | Calculated value |

| Allopurinol | Reference dose | Value ± SEM | Calculated value |

Conclusion

Although "this compound" does not correspond to a known xanthine oxidase inhibitor in the public domain, this guide provides the foundational scientific framework for the evaluation of such a compound. The described experimental protocols for in vitro and in vivo assessment, along with the principles of data analysis and presentation, represent the standard approach in the field of drug discovery for hyperuricemia and related disorders. Any further investigation into "this compound" would require access to proprietary information or newly published research.

References

- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 2. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 5. revistabionatura.com [revistabionatura.com]

- 6. 2.7. Xanthine Oxidase Inhibitory Activity Assay [bio-protocol.org]

- 7. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 8. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

In Vitro Characterization of BW 348U87: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 348U87 is a potent, non-nucleoside inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair. Developed by Burroughs Wellcome, this compound, with the chemical name 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, has been primarily investigated for its synergistic antiviral activity when used in combination with acyclovir against Herpes Simplex Virus (HSV). This document provides a detailed technical guide on the in vitro characterization of this compound, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Analysis of In Vitro Activity

The inhibitory potential of this compound against both viral and human ribonucleotide reductase has been quantified, highlighting its selectivity. The data is summarized in the table below.

| Target Enzyme | Parameter | Value | Reference |

| HSV-1 Ribonucleotide Reductase | Inactivation Rate Constant (k) | 0.2 min⁻¹ | [1] |

| Human Ribonucleotide Reductase | Inactivation Rate Constant (k) | <0.004 min⁻¹ | [1] |

| Selectivity | (Human RNR k / HSV-1 RNR k) | >50-fold | [1] |

Note: Data extracted from studies on a series of 2-acetylpyridine thiocarbonohydrazones, where this compound is a key compound.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Ribonucleotide Reductase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds like this compound.

Objective: To measure the rate of inactivation of HSV-1 and human ribonucleotide reductase by this compound.

Materials:

-

Enzyme: Purified recombinant HSV-1 ribonucleotide reductase and human ribonucleotide reductase.

-

Substrate: [³H]-CDP (Cytidine 5'-diphosphate, tritium-labeled).

-

Cofactors and Buffers: ATP, magnesium acetate, dithiothreitol (DTT), HEPES buffer.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Quenching Solution: Perchloric acid.

-

Scintillation Cocktail and Counter.

Procedure:

-

Enzyme Preparation: The purified ribonucleotide reductase is pre-incubated in a reaction mixture containing buffer, ATP, and magnesium acetate.

-

Initiation of Inactivation: this compound is added to the enzyme mixture to initiate the inactivation process. Aliquots are removed at various time points.

-

Activity Measurement: The aliquots from the inactivation mixture are diluted into a second reaction mixture containing the substrate ([³H]-CDP) and DTT to measure the remaining enzyme activity.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of perchloric acid.

-

Quantification: The amount of [³H]-dCDP (deoxycytidine 5'-diphosphate) formed is quantified using scintillation counting after separation from the substrate.

-

Data Analysis: The rate of enzyme inactivation (k) is determined by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time with this compound.

Visualizing Experimental and Logical Relationships

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Workflow for the Ribonucleotide Reductase Inactivation Assay.

Caption: Inhibition of the DNA Synthesis Pathway by this compound.

Mechanism of Action

This compound acts as an inactivator of ribonucleotide reductase. This inhibition depletes the pool of deoxyribonucleotides available for viral DNA synthesis. In the context of HSV infection, the virus relies on its own ribonucleotide reductase for replication. By selectively inhibiting the viral enzyme over the human counterpart, this compound disrupts viral replication with a favorable therapeutic window.[1] The synergistic effect with acyclovir arises from a dual assault on the viral replication machinery. Acyclovir, a nucleoside analogue, requires phosphorylation to its active triphosphate form, which then inhibits the viral DNA polymerase. By reducing the pool of competing natural deoxyribonucleotides, this compound enhances the incorporation of acyclovir triphosphate into the growing DNA chain, thereby potentiating its antiviral effect.[1]

References

An In-depth Technical Guide on the Target Binding and Affinity of BW 348U87

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 348U87 is a potent inactivator of herpes simplex virus (HSV) ribonucleotide reductase (RNR), an essential enzyme for viral DNA synthesis. As a member of the 2-acetylpyridine thiocarbonohydrazone class of compounds, this compound has been investigated for its antiviral properties, particularly its ability to potentiate the activity of other antiviral agents like acyclovir (ACV). This technical guide provides a detailed overview of the target binding, affinity, and mechanism of action of this compound, supported by available quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound functions as an inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks of DNA. By inhibiting this crucial step, this compound effectively halts DNA replication. A key characteristic of this compound is its selective activity against the HSV-encoded ribonucleotide reductase over the human cellular counterpart, which contributes to its therapeutic window.

The primary mechanism of action involves the inactivation of the viral enzyme. This targeted inhibition leads to a depletion of the deoxyribonucleotide pool within infected cells, thereby hindering viral replication.

Synergistic Activity with Acyclovir

This compound exhibits a significant synergistic antiviral effect when used in combination with acyclovir.[1] Acyclovir, a nucleoside analog, requires phosphorylation by viral thymidine kinase to become an active inhibitor of viral DNA polymerase. The synergistic potentiation by this compound is effective against wild-type acyclovir-sensitive HSV strains as well as acyclovir-resistant strains.[1] This includes mutants deficient in thymidine kinase or those with an altered DNA polymerase.[1]

The proposed mechanism for this synergy is that by inhibiting ribonucleotide reductase, this compound reduces the intracellular pool of deoxyguanosine triphosphate (dGTP), the natural substrate for DNA polymerase. This reduction in competing natural substrate enhances the incorporation of acyclovir triphosphate into the growing viral DNA chain, thereby increasing its efficacy.

Quantitative Binding and Affinity Data

| Compound | Target Enzyme | Concentration (µM) | % Inhibition | Reference |

| This compound | HSV-1 Ribonucleotide Reductase | 5 | 65 | [1] |

| This compound | Human Ribonucleotide Reductase | 5 | 1.8 | [1] |

Data extracted from a study on 2-acetylpyridine thiocarbonohydrazones, where this compound is a representative compound.

Experimental Protocols

The following is a generalized protocol for determining the inhibition of HSV-1 ribonucleotide reductase, based on methodologies used for similar compounds.

Ribonucleotide Reductase Inhibition Assay

1. Enzyme Preparation:

-

The HSV-1 ribonucleotide reductase is typically purified from infected cells or expressed in a recombinant system.

-

The enzyme preparation should be of high purity to avoid interference from other cellular enzymes.

2. Reaction Mixture:

-

A standard reaction mixture contains:

-

Buffer (e.g., HEPES buffer, pH 7.6)

-

Dithiothreitol (DTT) as a reducing agent

-

Magnesium acetate

-

ATP as an allosteric effector

-

The radiolabeled substrate, such as [³H]CDP (cytidine diphosphate)

-

The test compound (this compound) at various concentrations.

-

3. Assay Procedure:

-

The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

The reaction is terminated by the addition of a quenching agent, such as perchloric acid.

4. Product Separation and Detection:

-

The product of the reaction, [³H]dCDP (deoxycytidine diphosphate), is separated from the unreacted substrate.

-

Separation can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of product formed is quantified by liquid scintillation counting.

5. Data Analysis:

-

The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control reaction without the inhibitor.

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a selective inhibitor of herpes simplex virus ribonucleotide reductase, demonstrating a clear mechanism of action that disrupts viral DNA synthesis. Its ability to act synergistically with acyclovir, even against resistant viral strains, highlights its potential as a valuable component of combination antiviral therapy. While detailed quantitative binding affinity data remains limited in publicly accessible literature, the available information on its inhibitory activity provides a strong foundation for further research and development. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and similar compounds, aiding in the quest for more effective antiviral treatments.

References

Understanding the therapeutic potential of BW 348U87

B.W. 348U87: An In-Depth Technical Guide on its Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

BW 348U87, chemically known as 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, is a small molecule inhibitor of the enzyme ribonucleotide reductase (RNR). Primarily investigated for its ability to potentiate the antiviral effects of acyclovir against Herpes Simplex Virus (HSV), including acyclovir-resistant strains, it represents a class of compounds with a targeted mechanism of action. Despite showing promise in preclinical models, its clinical development was discontinued following unfavorable results in early clinical trials. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, a summary of preclinical and clinical findings, and detailed experimental protocols for key assays.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound belongs to the class of α-N-heterocyclic thiosemicarbazones, which are known to inhibit ribonucleotide reductase. RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair. The enzyme consists of two subunits, R1 and R2. The R2 subunit contains a diferric iron center that generates a stable tyrosyl free radical, which is essential for the catalytic activity of the enzyme.

The inhibitory action of thiosemicarbazones like this compound is multifaceted:

-

Iron Chelation: These compounds are potent chelators of iron. This compound is believed to interact with the R2 subunit, leading to the disruption and removal of iron from the diferric center.

-

Formation of an Inhibitory Complex: The chelation of iron by this compound forms an iron(II)-ligand complex.

-

Generation of Reactive Oxygen Species (ROS): This iron complex reacts with molecular oxygen, leading to the production of damaging reactive oxygen species, such as hydroxyl radicals.

-

Enzyme Inactivation: The generated ROS cause oxidative damage to the R2 subunit, irreversibly inactivating the enzyme.

This inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which are necessary for viral DNA synthesis.

Signaling Pathway Diagram

Caption: Mechanism of Ribonucleotide Reductase inhibition by this compound.

Therapeutic Potential and Investigated Applications

Potentiation of Acyclovir against Herpes Simplex Virus (HSV)

The primary therapeutic rationale for this compound was its synergistic activity with acyclovir. Acyclovir, a nucleoside analog, is a cornerstone of anti-herpetic therapy. It is phosphorylated to acyclovir triphosphate, which competitively inhibits viral DNA polymerase and acts as a chain terminator. However, its efficacy can be limited by the intracellular concentration of its natural competitor, deoxyguanosine triphosphate (dGTP).

By inhibiting RNR, this compound depletes the intracellular pool of dNTPs, including dGTP. This reduction in dGTP concentration significantly increases the inhibitory ratio of acyclovir triphosphate to dGTP, thereby enhancing acyclovir's potency. This potentiation was observed in preclinical models against both wild-type and, notably, acyclovir-resistant HSV strains.

Activity against Trypanosoma cruzi

There is a report suggesting that this compound has potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. However, comprehensive studies detailing this potential application are not widely available in the published literature.

Quantitative Data Summary

The available quantitative data for this compound is limited due to its discontinued development. The following tables summarize the key findings.

Table 1: Preclinical In Vitro Activity

| Target | Metric | Value | Organism/System | Notes |

|---|

| Trypanosoma cruzi | EC₅₀ | 0.63 nM | Intracellular amastigotes | Indicates high potency against the clinically relevant parasite stage. |

Table 2: Preclinical In Vivo Toxicology

| Species | Dosing | Observation | Duration | Conclusion |

|---|

| Rat | 60 mg/kg/day (oral) | No hematological toxicity | 30 days | Suggests a favorable safety profile concerning blood parameters at this dose. |

Table 3: Clinical Trial Outcomes (Topical Combination Therapy: 3% this compound + 5% Acyclovir)

| Study Population | Indication | Key Finding | Outcome | Reference |

|---|---|---|---|---|

| 10 HIV-infected patients | Acyclovir-resistant anogenital HSV | Complete reepithelialization in only 1 of 10 patients. | Poor clinical and virologic response.[1] | Safrin et al. |

| 34 subjects with recurrent HSV labialis | UV-induced herpes labialis | No significant reduction in the incidence or severity of lesions. | Study terminated for futility. | Bernstein et al. |

Experimental Protocols

In Vivo Topical Efficacy in a Hairless Mouse Model for HSV-1

This protocol is a representative methodology for evaluating topical antiviral agents against cutaneous HSV infections, based on similar published studies.

Objective: To assess the efficacy of topical this compound, alone or in combination with acyclovir, in reducing lesion development following cutaneous HSV-1 infection in hairless mice.

Materials:

-

Hairless mice (e.g., SKH1)

-

Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

-

Test formulations (e.g., 3% this compound cream, 5% Acyclovir cream, combination cream)

-

Placebo cream (vehicle)

-

Anesthetic (e.g., isoflurane)

-

Micropipettes and sterile tips

-

Needles for scarification (e.g., 30-gauge)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Infection:

-

Anesthetize the mice.

-

On the flank of each mouse, create a small area of scarification (e.g., 5-10 cross-hatches) using a sterile needle, ensuring not to draw blood.

-

Apply a defined volume (e.g., 10 µL) of HSV-1 viral suspension onto the scarified area.

-

-

Treatment Initiation:

-

At a predetermined time post-infection (e.g., 24 hours to simulate delayed treatment), randomize the mice into treatment groups (Placebo, this compound, Acyclovir, Combination).

-

-

Dosing Regimen:

-

Apply a specified amount of the assigned topical formulation (e.g., 10 µL/cm²) to the infection site.

-

Repeat the application at regular intervals (e.g., twice daily) for a defined period (e.g., 4-5 days).

-

-

Efficacy Assessment:

-

From day 2 post-infection onwards, score the severity of the herpetic lesions daily. A common scoring system is:

-

0 = No lesion

-

1 = Macules/papules

-

2 = Vesicles

-

3 = Ulcers/crusting

-

4 = Severe ulceration with zosteriform spread

-

5 = Death

-

-

The primary endpoint is the mean lesion score for each treatment group over time.

-

-

Data Analysis: Compare the mean lesion scores between the treatment and placebo groups using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test).

Experimental Workflow Diagram

Caption: Workflow for a topical efficacy study in a hairless mouse HSV-1 model.

Conclusion and Future Perspectives

This compound is a potent, selective inhibitor of herpesvirus ribonucleotide reductase that demonstrated clear synergistic potential with acyclovir in preclinical models. Its mechanism of action, involving the depletion of dNTP pools, is a rational approach to enhancing the efficacy of nucleoside analog antivirals.

However, the translation from preclinical promise to clinical efficacy was unsuccessful. The open-label study in HIV-positive individuals with acyclovir-resistant HSV and the controlled trial in UV-induced herpes labialis both failed to show a significant clinical benefit for the topical combination therapy.[1] The reasons for this discrepancy are likely multifactorial but may include poor penetration of the topical formulation to the site of viral replication in the epidermis or insufficient potency in the complex in vivo human environment.

While the development of this compound has been discontinued, the principle of targeting host or viral enzymes to potentiate existing antiviral therapies remains a valid and important strategy in drug development. The story of this compound serves as a crucial case study, highlighting the challenges of translating in vitro synergy and animal model efficacy into clinical success, particularly for topical dermatological applications. Future research in this area could focus on developing RNR inhibitors with improved pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide on Purine Metabolism and the Role of Purine Nucleoside Phosphorylase (PNP) Inhibitors

A note on the compound BW 348U87: Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated "this compound" in the context of purine metabolism. This designation may correspond to an internal development code for a compound that was not advanced to later stages of research or publication, or it may be an alternative name that is not widely indexed.

This guide will therefore focus on a well-characterized and clinically relevant inhibitor of purine nucleoside phosphorylase (PNP), Forodesine (BCX-1777) , as a representative example to fulfill the core requirements of this request. Forodesine provides a robust case study for understanding the therapeutic targeting of purine metabolism.

Introduction to Purine Metabolism and Purine Nucleoside Phosphorylase (PNP)

Purine metabolism comprises the anabolic (synthesis) and catabolic (breakdown) pathways of purine nucleotides, which are essential for cellular energy, signaling, and as precursors for DNA and RNA synthesis.[1][2] The salvage pathway is a critical component of purine metabolism, recycling purine bases and nucleosides from the breakdown of nucleic acids.[3]

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond of purine ribonucleosides and 2'-deoxyribonucleosides (specifically guanosine, inosine, and their deoxy-analogs) to yield the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.

An inherited deficiency of PNP leads to a profound T-cell immunodeficiency, while B-cell function remains largely intact. This is because T-lymphocytes are particularly dependent on the purine salvage pathway. The accumulation of PNP substrates, particularly deoxyguanosine, in PNP deficiency leads to increased intracellular levels of deoxyguanosine triphosphate (dGTP). Elevated dGTP inhibits ribonucleotide reductase, thereby depleting the pool of other deoxynucleoside triphosphates necessary for DNA synthesis and repair, ultimately inducing apoptosis in proliferating T-cells. This T-cell specific toxicity makes PNP an attractive target for the development of selective immunosuppressive and anti-leukemic agents.

Forodesine (BCX-1777): A Potent PNP Inhibitor

Forodesine is a transition-state analog inhibitor of PNP.[1] It mimics the structure of the transition state of the PNP-catalyzed reaction, binding to the enzyme with very high affinity. This potent and specific inhibition of PNP leads to an accumulation of deoxyguanosine and subsequent T-cell apoptosis, mirroring the effects of genetic PNP deficiency.

Mechanism of Action

The proposed mechanism of action for Forodesine involves the following steps:

-

PNP Inhibition: Forodesine binds to the active site of PNP, preventing the phosphorolysis of its natural substrates, deoxyguanosine and inosine.

-

Deoxyguanosine Accumulation: This leads to an increase in extracellular and intracellular concentrations of deoxyguanosine.

-

dGTP Synthesis: Deoxyguanosine is phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP), which is further phosphorylated to deoxyguanosine triphosphate (dGTP).

-

Ribonucleotide Reductase Inhibition: Elevated intracellular dGTP levels allosterically inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.

-

DNA Synthesis Arrest and Apoptosis: The inhibition of ribonucleotide reductase leads to a depletion of the other deoxynucleoside triphosphates (dATP, dCTP, dTTP), which are essential for DNA replication and repair. This imbalance triggers cell cycle arrest and apoptosis, primarily in T-lymphocytes.

Quantitative Data

The following tables summarize key quantitative data for Forodesine.

Table 1: In Vitro Potency of Forodesine

| Parameter | Species | Value | Reference |

| IC50 vs. PNP | Human | 0.48 nM | [4] |

| Mouse | 1.57 nM | [4] | |

| Rat | 0.55 nM | [4] | |

| Monkey | 0.62 nM | [4] | |

| Dog | 0.89 nM | [4] | |

| IC50 vs. Lymphocyte Proliferation | Human (IL-2 stimulated) | < 0.1 µM | [4] |

| Human (MLR) | 0.38 µM | [4] | |

| Human (PHA stimulated) | 0.25 µM | [4] |

Table 2: Pharmacokinetic Parameters of Forodesine in Humans (representative data)

| Parameter | Value | Unit |

| Route of Administration | Intravenous | - |

| T1/2 (half-life) | 10 - 14 | hours |

| Clearance | 1.5 - 2.5 | L/h/m2 |

| Volume of Distribution (Vss) | 20 - 30 | L/m2 |

| Protein Binding | ~30 | % |

Note: Pharmacokinetic data can vary based on the patient population and dosing regimen.

Experimental Protocols

This section provides representative methodologies for key experiments used to characterize PNP inhibitors like Forodesine.

PNP Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting PNP activity.

Principle: This assay measures the rate of phosphorolysis of a PNP substrate (e.g., inosine) to hypoxanthine. The conversion is monitored spectrophotometrically, as hypoxanthine is subsequently oxidized by xanthine oxidase to uric acid, which has a distinct UV absorbance.

Materials:

-

Recombinant human PNP

-

Inosine (substrate)

-

Potassium phosphate buffer

-

Xanthine oxidase

-

Test compound (e.g., Forodesine)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add buffer, inosine, and xanthine oxidase to each well.

-

Add serial dilutions of the test compound to the appropriate wells. Include control wells with no inhibitor.

-

Initiate the reaction by adding PNP to all wells.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 293 nm (corresponding to uric acid formation) over time.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

References

- 1. The transition state analog inhibitor of Purine Nucleoside Phosphorylase (PNP) Immucillin-H arrests bone loss in rat periodontal disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse Inhibitors of De Novo Purine Synthesis Promote AICAR-Induced AMPK Activation and Glucose Uptake in L6 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. livescience.com [livescience.com]

- 4. Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)--a novel potent and orally active immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of BW 348U87: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: BW 348U87, chemically known as 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, is an investigational compound identified as a potent inhibitor of ribonucleotide reductase.[1] Developed by Burroughs Wellcome, this small molecule was primarily evaluated for its synergistic antiviral activity when used in combination with acyclovir against herpes simplex virus (HSV), particularly acyclovir-resistant strains.[1][2] Further research has also explored its potential as a therapeutic agent for Chagas disease. This document provides a technical summary of the preliminary efficacy studies of this compound, detailing available quantitative data, experimental methodologies, and the underlying mechanism of action.

Efficacy Data

The preclinical and clinical evaluation of this compound has spanned both antiviral and antiparasitic applications. The following tables summarize the key quantitative findings from these preliminary studies.

In Vitro Anti-parasitic Activity

A high-throughput screening of the ReFRAME library, a collection of compounds with known clinical safety, identified this compound as a potent inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease.[3][4]

| Compound | Target Organism | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |

| This compound | Trypanosoma cruzi (CA-I/72 strain) | 0.63 ± 0.45 | 815 ± 215 | 1294 |

| EC50: Half maximal effective concentration. CC50: Half maximal cytotoxic concentration against C2C12 cardiomyocyte host cells. SI = CC50/EC50.[3] |

In Vivo Anti-Herpes Simplex Virus (HSV) Activity

This compound was extensively studied in combination with acyclovir (ACV) for its ability to potentiate the latter's antiviral effect against various HSV strains in murine models.

| Animal Model | HSV Strain | Treatment | Observation |

| Dorsum-infected athymic nude mice | Wild-type HSV-1 & HSV-2 | Topical this compound + ACV | Statistically significant potentiation of ACV's antiviral activity.[1] |

| Snout-infected hairless mice | Wild-type HSV-1 & HSV-2 | Topical this compound + ACV | Statistically significant potentiation of ACV's antiviral activity.[1] |

| Dorsum-infected athymic nude mice | ACV-resistant HSV-1 (mutant strains) | Topical this compound + ACV | Statistically significant potentiation of ACV's antiviral activity.[1] |

Clinical Efficacy against Acyclovir-Resistant HSV

An open-label clinical study was conducted to evaluate the efficacy of a topical combination of this compound and acyclovir in HIV-infected patients with acyclovir-resistant anogenital HSV infections.

| Patient Population | Treatment | Primary Outcome | Results |

| 10 HIV-infected patients with ACV-resistant anogenital HSV | Topical 3% this compound + 5% Acyclovir | Complete reepithelialization of target lesions | 1 out of 10 patients achieved complete reepithelialization.[2] |

| Therapeutic Effect | Transient improvement was frequently observed, but the therapeutic effect often ceased before complete lesion resolution.[2] |

Experimental Protocols

High-Throughput Screening for Anti-Trypanosoma cruzi Activity

This assay identified the potent in vitro activity of this compound against T. cruzi.

Cell and Parasite Culture:

-

C2C12 mouse myoblasts were used as host cells.

-

T. cruzi (CA-I/72 strain) were used for infection.

Assay Procedure:

-

Compounds from the ReFRAME library were pre-spotted on 1536-well clear-bottom black plates.

-

C2C12 cells were seeded into the plates and incubated.

-

The cells were then infected with T. cruzi.

-

After an incubation period to allow for parasite proliferation, the cells were fixed and stained with a DNA-binding dye.

-

Automated microscopy and image analysis were used to quantify the number of host cell nuclei and intracellular parasites.

-

The half-maximal effective concentration (EC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against the host cells were calculated to determine the selectivity index (SI).

In Vivo Murine Models for HSV Infection

These models were employed to assess the potentiation of acyclovir's antiviral activity by this compound.

Animal Models:

-

Athymic nude mice.

-

Hairless mice.

Infection Procedure:

-

The dorsal skin or snout of the mice was scarified.

-

A suspension of the respective HSV strain (wild-type or acyclovir-resistant) was applied to the scarified area.

Treatment Protocol:

-

Topical formulations of this compound, acyclovir, or a combination of both were applied to the infected area.

-

Treatment was initiated shortly after infection and continued for a specified duration.

Efficacy Evaluation:

-

The development and severity of herpetic lesions were scored daily.

-

Viral titers from the infected tissues were determined at the end of the study.

-

Statistical analysis was performed to compare the efficacy of the combination therapy to monotherapy.

Clinical Trial for Acyclovir-Resistant HSV in HIV-Infected Patients

This study evaluated the clinical utility of topical this compound in a patient population with a significant unmet medical need.

Study Design:

-

Open-label, non-comparative study.

Inclusion Criteria:

-

HIV-infected patients.

-

Presence of anogenital mucocutaneous lesions due to HSV.

-

Confirmed acyclovir resistance of the HSV isolate.

Treatment Regimen:

-

A topical formulation containing 3% this compound and 5% acyclovir was applied to the lesions.

Efficacy Assessment:

-

The primary endpoint was the complete reepithelialization of the target lesions.

-

The clinical response, including partial healing and changes in lesion size and symptoms, was monitored throughout the study.

Mechanism of Action and Signaling Pathways

This compound functions as an inhibitor of ribonucleotide reductase (RNR). This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs).

In the context of HSV infection, acyclovir is a prodrug that is converted to its active triphosphate form by viral and cellular kinases. Acyclovir triphosphate then inhibits the viral DNA polymerase, terminating viral DNA replication. The synergistic effect of this compound with acyclovir is believed to arise from the dual blockade of viral DNA synthesis.

Caption: Proposed synergistic mechanism of this compound and Acyclovir.

The diagram above illustrates the proposed mechanism. This compound inhibits ribonucleotide reductase, reducing the availability of dNTPs required for viral DNA synthesis. Concurrently, acyclovir is converted to its active form, which directly inhibits the viral DNA polymerase. This dual-pronged attack on viral replication is thought to underlie the observed synergy.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound in combination with acyclovir in murine models is depicted below.

Caption: In vivo efficacy evaluation workflow for this compound.

References

- 1. Inactivators of herpes simplex virus ribonucleotide reductase: hematological profiles and in vivo potentiation of the antiviral activity of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topical treatment of infection with acyclovir-resistant mucocutaneous herpes simplex virus with the ribonucleotide reductase inhibitor 348U87 in combination with acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. High-Throughput Screening of the ReFRAME Library Identifies Potential Drug Repurposing Candidates for Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BW 348U87 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 348U87 is identified as a ribonucleotide reductase inhibitor.[1][2] This class of compounds targets the enzyme ribonucleotide reductase (RNR), which is crucial for the synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair.[3][4][5] By inhibiting RNR, these compounds can disrupt DNA synthesis, leading to cytotoxic effects in rapidly proliferating cells or inhibition of viral replication. Notably, this compound has been investigated for its synergistic antiviral activity with acyclovir against herpes simplex virus (HSV).[1][2]

Data Presentation

As specific experimental data for this compound is not publicly available, the following table provides a representative summary of quantitative data that could be generated for a typical ribonucleotide reductase inhibitor in the described in vitro assays.

| Assay | Cell Line/Enzyme | Parameter | Representative Value (Hypothetical) | Notes |

| Ribonucleotide Reductase Inhibition Assay | Recombinant Human RNR | IC50 | 50 nM | IC50 values for RNR inhibitors can range from nanomolar to micromolar concentrations. |

| Anti-HSV Plaque Reduction Assay | Vero Cells | IC50 | 1 µM | Antiviral activity is often assessed by the concentration required to inhibit viral plaque formation by 50%. |

| Cytotoxicity Assay | Vero Cells | CC50 | >100 µM | A high CC50 value indicates low cytotoxicity to the host cells. |

| Selectivity Index (SI) | - | SI = CC50 / IC50 | >100 | A higher selectivity index indicates a more favorable therapeutic window. |

Signaling Pathway

The following diagram illustrates the mechanism of action of a ribonucleotide reductase inhibitor like this compound. Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in DNA synthesis. Inhibition of this enzyme depletes the pool of dNTPs, leading to the cessation of DNA replication.

Caption: Mechanism of action of this compound as a ribonucleotide reductase inhibitor.

Experimental Protocols

Ribonucleotide Reductase (RNR) Inhibition Assay (In Vitro)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ribonucleotide reductase. The assay measures the conversion of a radiolabeled substrate (e.g., [3H]CDP) to its corresponding deoxyribonucleotide product.

Materials:

-

Recombinant human ribonucleotide reductase (R1 and R2 subunits)

-

[3H]-Cytidine 5'-diphosphate ([3H]CDP)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 12 mM Mg(OAc)2, 1.5 mM CHAPS, 5 mM TCEP

-

ATP (as an allosteric effector)

-

This compound stock solution (in DMSO)

-

Mineral oil

-

96-well assay plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, and the R1 and R2 subunits of human RNR in each well of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. A typical concentration range to test would be from 1 nM to 100 µM.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the radiolabeled substrate, [3H]CDP, to each well.

-

Cover the reaction mixture with mineral oil to prevent evaporation.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an appropriate quenching solution (e.g., perchloric acid).

-

Separate the product ([3H]dCDP) from the substrate ([3H]CDP) using a suitable method, such as anion-exchange chromatography.

-

Quantify the amount of product formed by liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anti-Herpes Simplex Virus (HSV) Plaque Reduction Assay (In Vitro)

This protocol is used to determine the concentration of this compound required to inhibit the formation of viral plaques by 50% (IC50).

Materials:

-

Vero cells (or another susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

Methylcellulose overlay medium

-

Crystal Violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-